Product packaging for cis-4-Fluorocyclohexanamine hydrochloride(Cat. No.:CAS No. 923596-01-4)

cis-4-Fluorocyclohexanamine hydrochloride

Cat. No.: B3372549
CAS No.: 923596-01-4
M. Wt: 153.62
InChI Key: YMCMNBQKULHRAN-UHFFFAOYSA-N
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Description

Significance of Cyclohexane (B81311) Derivatives in Organic Chemistry

Cyclohexane and its derivatives are fundamental building blocks in organic chemistry, prized for their conformational rigidity and three-dimensional structures. moldb.comchemimpex.com The cyclohexane ring can adopt several conformations, with the chair form being the most stable. chemrxiv.org This conformational preference allows for precise spatial arrangement of substituents, which is crucial in determining the molecule's interaction with biological targets or its properties in a material. chemimpex.com Cyclohexane derivatives are integral to the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. moldb.comnih.gov Their utility as versatile chemical intermediates stems from their well-defined stereochemistry and the ability to introduce various functional groups onto the ring. sigmaaldrich.com

Overview of cis-4-Fluorocyclohexanamine Hydrochloride: A Key Structural Motif

This compound is a disubstituted cyclohexane derivative that has garnered interest as a valuable building block in synthetic and medicinal chemistry. It features a fluorine atom and an amine group in a cis-1,4-relationship on the cyclohexane ring. This specific stereochemistry, where both substituents are on the same face of the ring, influences the molecule's conformational preferences and its presentation of functional groups for further chemical transformations.

The presence of the fluorine atom can induce a facial polarization on the cyclohexane ring, creating distinct electron-rich and electron-poor regions, which can be exploited in molecular recognition and self-assembly processes. The amine group provides a reactive handle for a variety of chemical modifications, allowing for the construction of more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

Physicochemical Properties of this compound

PropertyValue
CAS Number932706-30-4
Molecular FormulaC6H13ClFN
Molecular Weight153.63 g/mol
AppearanceWhite to off-white solid
StorageInert atmosphere, 2-8°C

This data is compiled from commercially available sources. moldb.combldpharm.com

Synthesis of this compound

A common synthetic route to this compound starts from the readily available cis-4-aminocyclohexanol. The synthesis involves a few key steps:

Protection of the amine: The amino group of cis-4-aminocyclohexanol is first protected to prevent it from reacting in the subsequent fluorination step. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Fluorination: The hydroxyl group of the Boc-protected aminocyclohexanol is then converted to a fluorine atom. This can be achieved using a variety of fluorinating agents.

Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions, and the resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.

This synthetic approach allows for the stereospecific synthesis of the cis-isomer.

Applications in Chemical Research

This compound serves as a versatile building block for the synthesis of more complex molecules with potential applications in various areas of chemical research.

Medicinal Chemistry: The fluorinated cyclohexane motif is of significant interest in drug discovery. The incorporation of this scaffold can lead to compounds with improved pharmacological properties. For instance, it has been used in studies related to enzyme inhibition. The unique stereochemical and electronic properties of the cis-4-fluorocyclohexanamine moiety can be exploited to design selective ligands for biological targets.

Materials Science: The polarized nature of fluorinated cyclohexanes makes them attractive for the development of new materials. nih.gov The ability to functionalize the amine group of this compound allows for its incorporation into polymers or supramolecular assemblies, potentially leading to materials with tailored electronic or surface properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClFN B3372549 cis-4-Fluorocyclohexanamine hydrochloride CAS No. 923596-01-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCMNBQKULHRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448310-31-3, 923596-01-4
Record name 4-fluorocyclohexan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-Fluoro-cyclohexanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Methodologies for Cis 4 Fluorocyclohexanamine Hydrochloride

Stereoselective Synthetic Pathways

The creation of cis-4-Fluorocyclohexanamine hydrochloride hinges on synthetic routes that can selectively form the cis-1,4-disubstituted cyclohexane (B81311) ring. This involves a combination of stereocontrolled reactions and strategic introduction of the fluorine and amine groups.

Control of cis-Diastereoselectivity in Cyclohexane Systems

Achieving a cis-1,4-relationship between the fluoro and amino groups on a cyclohexane ring is a significant stereochemical challenge. The thermodynamic preference for bulky substituents to occupy the equatorial position in the chair conformation often favors the formation of the trans isomer. Therefore, synthetic strategies must rely on kinetic control or stereoselective reactions.

One primary method for controlling diastereoselectivity is through the stereoselective reduction of a 4-fluorocyclohexanone (B1313779) oxime or a related imine intermediate. The approach of the reducing agent to the C=N double bond can be directed by the steric and electronic environment of the molecule. For instance, catalytic hydrogenation can lead to different diastereomeric ratios depending on the catalyst and reaction conditions. The choice of catalyst can influence the adsorption of the intermediate onto the catalyst surface, thereby directing the hydrogen addition from a specific face.

Another approach involves biocatalysis, where enzymes such as imine reductases (IREDs) or transaminases can exhibit high diastereoselectivity. researchgate.netnih.gov These enzymes create a chiral active site that forces the substrate to bind in a specific orientation, leading to the formation of a single diastereomer. researchgate.net For example, certain transaminases have been shown to selectively produce cis-amines from corresponding ketones.

Strategies for Introduction of the Amino Group

The amino group is typically introduced via reductive amination of a 4-fluorocyclohexanone precursor. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), followed by its in-situ reduction.

The choice of reducing agent is critical for controlling the stereoselectivity of this step. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. For instance, the reduction of an α-fluoroimine using trichlorosilane (B8805176) has been shown to proceed with high diastereoselectivity, favoring the syn product, which in this case would correspond to the cis isomer.

Biocatalytic reductive amination using IREDs has also emerged as a powerful tool. These enzymes can catalyze the formation of chiral amines with high enantioselectivity and can also control the diastereoselectivity in the synthesis of substituted cyclohexylamines. nih.gov

Strategies for Introduction of the Fluoro Group

The introduction of the fluorine atom can be achieved at different stages of the synthesis. One common strategy is to start with a precursor that already contains the fluorine atom, such as 4-fluorocyclohexanone. This simplifies the later steps, allowing the focus to be on the stereoselective introduction of the amino group.

Alternatively, the fluorine atom can be introduced via nucleophilic substitution on a suitable cyclohexyl precursor bearing a good leaving group, such as a tosylate or mesylate. For example, the reaction of trans-4-aminocyclohexanol (B47343) with a fluorinating agent like diethylaminosulfur trifluoride (DAST) could potentially lead to the cis-4-fluorocyclohexanamine via an SN2 reaction, which proceeds with inversion of configuration. However, the stereochemical outcome of such reactions in cyclohexyl systems can be complex and may also involve neighboring group participation or elimination side reactions.

Stereochemical Implications of Synthetic Routes

The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen pathway.

If the synthesis proceeds through the reductive amination of 4-fluorocyclohexanone, the stereochemistry is determined during the reduction of the imine intermediate. The approach of the hydride reagent will determine whether the resulting amine is cis or trans relative to the fluorine atom. Axial attack of the hydride on the more stable chair conformation of the imine intermediate would lead to an equatorial amino group, resulting in the trans product. Conversely, equatorial attack would yield an axial amino group, giving the desired cis product. The ratio of these products is influenced by factors such as the steric bulk of the reducing agent and the conformational preferences of the reaction intermediates.

In a synthetic route involving nucleophilic fluorination of a cyclohexanol (B46403) derivative, the stereochemistry is dictated by the mechanism of the substitution reaction. An SN2 reaction will result in an inversion of stereochemistry at the carbon center. For example, starting with trans-4-hydroxycyclohexanamine derivative would be necessary to obtain the cis-fluoro product. However, SN1-type reactions could lead to a mixture of diastereomers.

Precursor Chemistry and Starting Materials

The availability and synthesis of suitable starting materials are crucial for the successful synthesis of this compound. A key intermediate in many potential synthetic routes is a fluorinated cyclohexanone.

Synthesis of Fluorinated Cyclohexanone Intermediates

4-Fluorocyclohexanone is a vital precursor for the synthesis of this compound. A method for its synthesis has been disclosed, starting from 1,4-cyclohexanedione (B43130) monoethylene ketal. slideshare.net This process involves a series of steps to introduce the fluorine atom and then deprotect the ketone.

The synthesis begins with the reaction of 1,4-cyclohexanedione monoethylene ketal with a fluorinating agent under basic conditions to yield 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene. slideshare.net This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to give 8-fluoro-1,4-dioxaspiro[4.5]decane. The final step is the acidic deprotection of the ketal to afford 4-fluorocyclohexanone. slideshare.net This method is advantageous as it uses readily available starting materials and provides the desired precursor in high purity. slideshare.net

Below is a table summarizing the reaction steps for the synthesis of 4-fluorocyclohexanone:

StepStarting MaterialReagents and ConditionsProduct
11,4-Cyclohexanedione monoethylene ketalOrganic base, Fluorinating agent, 0-35 °C8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene
28-Fluoro-1,4-dioxaspiro[4.5]dec-7-eneH₂, Palladium-carbon catalyst8-Fluoro-1,4-dioxaspiro[4.5]decane
38-Fluoro-1,4-dioxaspiro[4.5]decaneAcid4-Fluorocyclohexanone

Amination Reactions of Cyclohexanone Derivatives

The primary route for the synthesis of 4-substituted cyclohexylamines is the reductive amination of the corresponding 4-substituted cyclohexanone. In the case of cis-4-Fluorocyclohexanamine, the process begins with 4-fluorocyclohexanone. This reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine.

This process, however, generally yields a mixture of both the cis- and trans-isomers. google.com The stereochemical outcome is dependent on the direction of hydride attack on the imine intermediate. Undesirable by-products, such as the corresponding alcohol (4-fluorocyclohexanol) and bis-cyclohexylamine derivatives, can also form during the reaction. google.com

Step 1 (Imine Formation): 4-fluorocyclohexanone reacts with ammonia.

Step 2 (Reduction): The resulting imine is reduced in the presence of a catalyst and a reducing agent (e.g., hydrogen gas).

The final step to obtain the hydrochloride salt involves treating the isolated amine with hydrochloric acid.

An alternative, though less direct, synthetic strategy involves the multi-step hydrogenation of substituted aromatic precursors. For instance, related syntheses have started from compounds like 4-nitrophenylacetic acid, which undergo hydrogenation of both the nitro group and the aromatic ring, followed by further chemical transformations. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and stereoselectivity for the desired cis-isomer, careful optimization of various reaction parameters is essential. The choice of catalyst, solvent, and temperature plays a critical role in directing the stereochemical outcome of the reduction step.

Catalysts: The reductive amination is typically performed with catalysts containing metals from the nickel or platinum groups. google.com While standard catalysts often result in low cis-selectivity, specialized catalysts can significantly enhance the formation of the cis-isomer. For example, in the reductive amination of other 4-substituted cyclohexanones, noble metal borides (e.g., palladium boride) have been shown to produce the cis-amine with selectivity as high as 89%. google.com However, a major drawback is that these specialized boride catalysts are often not commercially available, complicating their use on an industrial scale. google.com

Solvents: The solvent system has a profound impact on both reaction conversion and the resulting cis:trans isomer ratio. Studies on the hydrogenation of similar cyclic ketones show that polar organic solvents generally facilitate high conversion rates. innosyn.com The chemical nature of the solvent can directly influence the diastereoselectivity. For instance, different solvent classes can favor different isomer ratios. This phenomenon may be linked to the stabilization of the transition state leading to one isomer over the other. nih.gov In some cases, the use of a polar protic solvent like methanol (B129727) can lead to the isolation of a kinetic product (e.g., the cis-isomer), while a less polar, non-protic solvent may yield the thermodynamically more stable trans-isomer. nih.gov

Table 1: Illustrative Influence of Solvent Class on cis:trans Isomer Ratio in Hydrogenation of Substituted Cyclohexanones Data modeled on trends observed in related chemical systems. innosyn.com

Solvent ClassTypical SolventsObserved cis:trans Ratio
AlcoholsMethanol, Ethanol~70:30
EthersTetrahydrofuran (THF), Dioxane~65:35
Aromatic HydrocarbonsToluene, Benzene~80:20

Given that the direct synthesis typically produces a mixture of cis and trans isomers, an efficient purification step is crucial for isolating pure this compound. The most common and scalable method for separating these diastereomers is fractional crystallization. researchgate.net

This technique exploits the differences in the crystal lattice energies and, consequently, the solubilities of the diastereomeric salts. google.com While the free amine isomers may have very similar boiling points, making distillation impractical, their hydrochloride salts often exhibit significantly different solubilities in specific solvent systems. google.comgoogle.com

A general procedure for the separation involves the following steps:

The crude mixture of cis- and trans-4-fluorocyclohexanamine is dissolved in a suitable solvent, such as methanol or ethanol. google.com

Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like isopropanol (B130326) is added, to convert both amine isomers into their respective hydrochloride salts.

The solution is then cooled or partially evaporated. Due to its lower solubility, the hydrochloride salt of one isomer will preferentially crystallize out of the solution.

The precipitated crystals are isolated via filtration, washed with a small amount of cold solvent to remove residual impurities, and dried.

By carefully selecting the solvent and crystallization temperature, it is possible to obtain the desired cis-isomer in high purity. In the separation of similar compounds like cis- and trans-cyclohexanediamine, dissolving the isomer mixture in methanol and forming the dihydrochloride (B599025) salts allows for the selective precipitation and recovery of one isomer in high purity. google.com

Table 2: Principle of Isomer Separation by Fractional Crystallization This table illustrates the concept of using solubility differences for purification.

CompoundFormHypothetical Solubility in Methanol at 0°COutcome
cis-4-Fluorocyclohexanamine HClHydrochloride SaltLowCrystallizes and is isolated as a solid
trans-4-Fluorocyclohexanamine HClHydrochloride SaltHighRemains dissolved in the filtrate

In addition to fractional crystallization, other laboratory-scale techniques like column chromatography can also be effective for separating cis and trans isomers. researchgate.net However, for larger-scale industrial production, crystallization remains the more economically viable method.

Conformational Analysis and Stereochemical Considerations

Cyclohexane (B81311) Ring Conformations

To appreciate the conformational landscape of cis-4-Fluorocyclohexanamine hydrochloride, one must first understand the fundamental conformations of its parent structure, cyclohexane. The cyclohexane ring is not a planar hexagon, as this would entail significant angle strain (with C-C-C angles of 120° instead of the ideal tetrahedral 109.5°) and torsional strain from eclipsed bonds. wikipedia.orglibretexts.org To alleviate these strains, the ring puckers into several non-planar conformations. libretexts.org

The most stable and predominant conformation of cyclohexane is the chair conformation . wikipedia.orglibretexts.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all adjacent hydrogen atoms are in a staggered arrangement, which minimizes both angle and torsional strain. libretexts.org This results in a highly stable, strain-free structure.

Another key conformation is the boat conformation . libretexts.org While it also avoids angle strain, the boat form is significantly less stable than the chair by about 30 kJ/mol. libretexts.org This instability arises from two main factors: torsional strain from four pairs of eclipsed hydrogen atoms along the "bottom" of the boat, and a significant steric interaction between the two "flagpole" hydrogen atoms at the C1 and C4 positions, which are forced into close proximity. libretexts.org Intermediate between the chair and boat is the more flexible twist-boat (or skew-boat) conformation, which is more stable than the pure boat form but still less stable than the chair. wikipedia.org Due to its superior stability, the chair conformation is the most important for analyzing substituted cyclohexanes.

In the chair conformation, the twelve hydrogen atoms (or substituents) are not structurally equivalent. They occupy two distinct types of positions: axial and equatorial . oregonstate.edulibretexts.org

Axial positions are oriented parallel to the principal axis of symmetry of the ring. Three axial bonds point "up" and three point "down," alternating on adjacent carbons. oregonstate.edu

Equatorial positions are located around the "equator" of the ring and point outwards from the center. oregonstate.edu

Each carbon atom in the cyclohexane chair has one axial and one equatorial bond. oregonstate.edu Through a process called ring flipping or chair interconversion, a cyclohexane molecule can rapidly convert between two equivalent chair conformations. During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. oregonstate.edulibretexts.org

Conformational Preferences of this compound

When substituents are present on the cyclohexane ring, the two chair conformations resulting from a ring flip are often no longer equal in energy. libretexts.org The molecule will preferentially adopt the conformation that minimizes steric strain. For this compound, the two substituents at positions 1 and 4 dictate the conformational equilibrium.

In a cis-1,4-disubstituted cyclohexane, one substituent must occupy an axial position while the other occupies an equatorial position. spcmc.ac.in A ring flip will interchange these positions, leading to a new conformer that also has one axial and one equatorial group. The relative stability of these two conformers depends on the steric bulk of the substituents. The conformer with the larger group in the more spacious equatorial position is generally favored. openstax.org

The preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. spcmc.ac.inwikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. spcmc.ac.in

SubstituentA-value (kcal/mol)Steric Demand
-F (Fluoro)~0.25 - 0.53Low
-NH₂ (Amino)~1.4 - 1.7Moderate
-NH₃⁺ (Ammonium)>1.8 (Estimated)High

Data for -F and -NH₂ from various sources. The A-value for the protonated amino group (-NH₃⁺) is expected to be significantly larger than that for the neutral amino group due to increased size and solvation effects, thus it has a very strong preference for the equatorial position. oregonstate.eduscielo.org.mxspcmc.ac.in

For this compound, the two substituents are the fluoro group (-F) and the protonated amino (ammonium) group (-NH₃⁺). The A-value for fluorine is quite small, indicating it has a low steric demand. In contrast, the ammonium (B1175870) group is considerably bulkier. Therefore, the conformational equilibrium will strongly favor the chair conformation where the larger -NH₃⁺ group occupies the equatorial position and the smaller -F group occupies the axial position.

The stability of the conformers is governed by a combination of steric and electronic effects.

Steric Effects: The primary steric factor in substituted cyclohexanes is the 1,3-diaxial interaction . libretexts.org This refers to the repulsive van der Waals forces between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). libretexts.orgspcmc.ac.in These interactions destabilize the conformation.

In the case of this compound, two chair conformers are in equilibrium:

ConformerC1-Substituent (-F)C4-Substituent (-NH₃⁺)Major 1,3-Diaxial InteractionsRelative Stability
A AxialEquatorialF ↔ H, HLess Stable
B EquatorialAxialNH₃⁺ ↔ H, HLeast Stable

Conformer A , with an axial fluorine and an equatorial ammonium group, is the more stable of the two. The destabilizing 1,3-diaxial interactions involve the small fluorine atom. Conformer B , with an axial ammonium group and an equatorial fluorine, is significantly less stable due to the severe steric strain from the 1,3-diaxial interactions between the bulky -NH₃⁺ group and the axial hydrogens.

Electronic Effects: Electronic effects describe how the distribution of electrons influences molecular stability. researchgate.net The primary electronic effect in this molecule is the inductive effect. Both the fluorine atom and the ammonium group are strongly electron-withdrawing. This influences the electron density of the C-F and C-N bonds and can have minor effects on bond lengths and angles. However, in determining the gross conformational preference of non-adjacent substituents on a cyclohexane ring, steric effects are generally the dominant factor. researchgate.net

Stereochemical Nomenclature and Isomerism

Stereochemistry describes the three-dimensional arrangement of atoms in molecules. For disubstituted cyclohexanes, this includes identifying isomers.

This compound is a stereoisomer . The prefix cis- indicates that the two substituents (fluoro and amino groups) are on the same side of the cyclohexane ring. In contrast, in the trans-isomer, they would be on opposite sides.

cis/trans Isomerism in Disubstituted Cyclohexanes

In disubstituted cyclohexanes, the spatial orientation of the two substituents relative to the plane of the ring gives rise to cis-trans isomerism, a type of stereoisomerism. jove.comkhanacademy.org When both substituents are on the same side of the ring, the isomer is termed cis. jove.comstackexchange.com Conversely, if the substituents are on opposite sides, it is the trans isomer. jove.comstackexchange.com These geometric isomers are not interconvertible through bond rotation due to the cyclic structure and thus have distinct physical properties. jove.com

For a 1,4-disubstituted cyclohexane like 4-Fluorocyclohexanamine, the cis isomer has both the fluorine atom and the amino group pointing to the same side of the ring. libretexts.org In its most stable chair conformation, one substituent will occupy an axial position (perpendicular to the ring's plane) while the other will be in an equatorial position (in the general plane of the ring). jove.comlibretexts.org A process known as ring flipping can occur, where one chair conformation converts into another. mvpsvktcollege.ac.in During this flip, axial substituents become equatorial, and equatorial substituents become axial. mvpsvktcollege.ac.in For cis-1,4-disubstituted cyclohexanes, this ring flip results in two chair conformers. jove.com If the two substituents are different, as in this compound, the two conformers are not energetically equivalent. libretexts.org The conformer with the larger substituent in the equatorial position is generally more stable due to reduced steric strain from 1,3-diaxial interactions. libretexts.org

Table 1: Isomerism in 4-Fluorocyclohexanamine
IsomerSubstituent OrientationChair Conformation Detail
cisSame side of the ringOne axial and one equatorial substituent
transOpposite sides of the ringBoth substituents are axial or both are equatorial

R/S Designation for Chiral Centers (if applicable to specific derivatives)

Chirality is a property of a molecule that is non-superimposable on its mirror image. pressbooks.pub A common source of chirality is a stereocenter, which is a carbon atom bonded to four different substituents. masterorganicchemistry.com The absolute configuration of a stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comlibretexts.org

To assign the configuration, each group attached to the chiral center is assigned a priority based on atomic number—the higher the atomic number, the higher the priority. masterorganicchemistry.com The molecule is then oriented so that the lowest priority group (priority 4) points away from the viewer. masterorganicchemistry.com If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R. If it is counterclockwise, the configuration is S. pressbooks.pubmasterorganicchemistry.com

In the case of this compound, the parent molecule itself is achiral. It possesses a plane of symmetry that passes through the C1 and C4 carbons (the carbons bearing the amino and fluoro groups, respectively) and bisects the molecule. Therefore, the molecule is superimposable on its mirror image and does not have enantiomers. mvpsvktcollege.ac.in Consequently, the R/S designation is not applicable to this compound itself. However, if derivatives of this compound were synthesized with additional substituents that break this symmetry, chiral centers could be created, which would then require R/S designation.

Computational Studies on Conformational Landscapes

Computational chemistry provides powerful tools to investigate the conformational preferences and flexibility of molecules like this compound. These methods can elucidate the relative energies of different conformers and the dynamics of their interconversion.

Quantum Chemical Calculations for Energy Minimization

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to determine the electronic structure and energy of a molecule. researchgate.netnih.gov These methods can be employed to perform geometry optimization, a process that finds the lowest energy (most stable) conformation of a molecule. arxiv.orgresearchgate.net For this compound, these calculations can predict the relative stabilities of the two possible chair conformers.

Conformational analysis often involves small energy differences, which can be accurately calculated using these theoretical methods. nih.gov The stability of each conformer is influenced by factors such as steric strain from 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is known as its A-value. The axial conformation of fluorocyclohexane (B1294287) is about 1.05 kJ/mol less stable than the equatorial one. ualberta.ca The conformer with the substituent having the larger A-value in the equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.org Theoretical calculations can predict these energy differences and thus the preferred conformation. nih.gov For instance, studies on similar halogenated cyclohexanols have shown that theoretical calculations can predict the lower energy conformer, though solvent effects can influence the experimental outcome. nih.gov

Table 2: Hypothetical Energy Minimization Data for cis-4-Fluorocyclohexanamine Conformers
ConformerAxial SubstituentEquatorial SubstituentCalculated Relative Energy (kJ/mol)Predicted Stability
1-F-NH3+XLess Stable
2-NH3+-FYMore Stable (if Y < X)

Note: X and Y represent hypothetical energy values to illustrate the concept. The actual values would depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov An MD simulation calculates the forces between atoms and uses these forces to simulate their motion, providing a detailed view of the molecule's dynamic behavior. mdpi.com This approach is particularly valuable for exploring the conformational flexibility of cyclic molecules like this compound. mdpi.com

MD simulations can model the interconversion between the two chair conformers (ring flipping), revealing the energy barriers and pathways for this process. mdpi.com These simulations can provide insights that are not available from static energy minimization calculations alone. mdpi.com For example, MD can be used to understand how interactions with solvent molecules might influence conformational preferences and dynamics, which is crucial for predicting the behavior of the molecule in a real-world solution environment. nih.gov The simulation begins with an energy-minimized structure, and then the system's evolution is tracked over time, allowing for the analysis of conformational changes and flexibility. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. The data obtained from NMR experiments offer a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule. For cis-4-Fluorocyclohexanamine hydrochloride, the cyclohexane (B81311) ring is expected to exist predominantly in a chair conformation. In the cis isomer, one substituent is in an axial position while the other is equatorial. Due to the A-value of the fluorine atom being smaller than that of the ammonium (B1175870) group, the fluorine atom is predicted to preferentially occupy the axial position, with the bulkier ammonium group in the equatorial position to minimize steric strain.

The ¹H NMR spectrum of this compound is anticipated to be complex due to the number of non-equivalent protons and the effects of proton-proton and proton-fluorine couplings. The proton attached to the nitrogen (the ammonium protons) would likely appear as a broad signal, a characteristic feature for exchanging protons. The protons on the cyclohexane ring will exhibit distinct chemical shifts and coupling patterns.

The proton at C1 (methine proton, CH-NH₃⁺) is expected to be deshielded by the adjacent electron-withdrawing ammonium group and will likely appear as a complex multiplet due to coupling with the neighboring axial and equatorial protons at C2 and C6. Similarly, the proton at C4 (methine proton, CH-F) will be significantly affected by the electronegative fluorine atom and will also present as a complex multiplet, further complicated by a large geminal coupling to the fluorine atom. The methylene (B1212753) protons at C2, C3, C5, and C6 will appear as overlapping multiplets in the upfield region of the spectrum.

The coupling constants (J-values) are particularly informative for determining the stereochemistry. The magnitude of the vicinal proton-proton coupling constants (³JHH) depends on the dihedral angle between the coupled protons. For instance, a large coupling constant (typically 8-13 Hz) is expected for diaxial protons, while smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial proton interactions.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (CH-NH₃⁺)3.0 - 3.4m-
H4 (CH-F)4.5 - 4.9dtt¹JHF ≈ 45-50, ³JHH (trans, diaxial) ≈ 8-10, ³JHH (cis, axial-equatorial) ≈ 3-5
H2, H6 (axial)1.5 - 1.8m-
H2, H6 (equatorial)2.0 - 2.3m-
H3, H5 (axial)1.6 - 1.9m-
H3, H5 (equatorial)1.9 - 2.2m-
NH₃⁺7.5 - 8.5br s-

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be indicative of the electronic environment of the C-F bond. The fluorine nucleus will couple with nearby protons, leading to splitting in both the ¹⁹F and ¹H NMR spectra. The magnitude of these coupling constants provides valuable structural information. A large one-bond C-F coupling (¹JCF) and two-bond H-F couplings (²JHF) are characteristic.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the cis isomer, four distinct signals are expected for the six carbon atoms of the cyclohexane ring. The carbon atoms C1 and C4, being directly attached to the nitrogen and fluorine atoms respectively, will show the most significant downfield shifts. The C-F bond will also result in a large one-bond coupling constant (¹JCF), which will split the C4 signal into a doublet. The other carbon atoms (C2/C6 and C3/C5) will appear at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted ¹JCF (Hz)
C1 (CH-NH₃⁺)50 - 55-
C4 (CH-F)85 - 90170 - 180
C2, C630 - 35-
C3, C525 - 30-

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the molecule. Cross-peaks would be observed between geminal and vicinal protons, allowing for the tracing of the connectivity of the cyclohexane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbon atoms by observing cross-peaks between the signals in the ¹H and ¹³C spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine hydrochloride and the C-F bond, in addition to the vibrations of the cyclohexane ring. Primary amines typically show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹, however, in the hydrochloride salt, these will be shifted to lower frequencies and broadened due to the formation of the ammonium ion (NH₃⁺). libretexts.org These N-H stretching vibrations in the ammonium salt are expected in the range of 3200-2800 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring will appear just below 3000 cm⁻¹. libretexts.org A key absorption will be the C-F stretching vibration, which is typically found in the 1100-1000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (Ammonium)3200 - 2800Strong, Broad
C-H Stretch (Cyclohexane)2950 - 2850Strong
N-H Bend (Ammonium)1600 - 1500Medium
C-H Bend (Scissoring/Bending)1470 - 1430Medium
C-F Stretch1100 - 1000Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure through the analysis of its fragmentation patterns. For "this compound," electron ionization (EI) or electrospray ionization (ESI) would be suitable methods to generate the molecular ion and its fragments.

The molecular weight of cis-4-Fluorocyclohexanamine is 117.16 g/mol , and its hydrochloride salt is 153.63 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to the free amine (m/z 117) would be expected, especially with ESI. The presence of a chlorine isotope pattern would not be observed for the molecular ion of the amine itself, but might be present in cluster ions if the hydrochloride salt is analyzed under specific conditions.

The fragmentation of cyclic amines in mass spectrometry often follows characteristic pathways. For "cis-4-Fluorocyclohexanamine," the primary fragmentation routes are anticipated to involve the loss of the fluorine atom, the amine group, or small neutral molecules. Alpha-cleavage, a common fragmentation for amines, would involve the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Given the structure, several key fragmentation pathways can be predicted:

Loss of a hydrogen atom: A peak at [M-1]⁺ (m/z 116) is a common feature for cyclic amines. whitman.edu

Loss of the amino group: Cleavage of the C-N bond can result in a fragment at [M-NH₂]⁺ (m/z 101).

Loss of hydrogen fluoride (B91410): Elimination of HF from the molecular ion could lead to a peak at [M-HF]⁺ (m/z 97).

Ring cleavage: The cyclohexane ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments. A common fragmentation pattern for cyclic amines involves cleavage of the β-bond to the nitrogen, followed by ring opening. whitman.edu This can lead to a variety of smaller fragment ions.

A table of predicted major fragment ions for "cis-4-Fluorocyclohexanamine" is provided below. These predictions are based on the general fragmentation rules for cyclic amines and fluorinated compounds.

Predicted Mass Spectrometry Fragmentation for cis-4-Fluorocyclohexanamine

m/z Value Predicted Fragment Ion Description of Loss
117 [C₆H₁₂FN]⁺ Molecular Ion
116 [C₆H₁₁FN]⁺ Loss of a hydrogen atom ([M-H]⁺)
101 [C₆H₁₀F]⁺ Loss of the amino group ([M-NH₂]⁺)
97 [C₆H₁₀N]⁺ Loss of hydrogen fluoride ([M-HF]⁺)
88 [C₅H₉FN]⁺ Loss of ethylene from the ring ([M-C₂H₄]⁺)
56 [C₄H₈]⁺ or [C₃H₆N]⁺ Further fragmentation of the ring

Derivatization Strategies and Synthetic Transformations

Amine Functionalization Reactions

The primary amine of cis-4-Fluorocyclohexanamine is a versatile functional handle for a multitude of synthetic transformations. As a nucleophile, it readily participates in reactions with various electrophilic partners.

The amine group can be readily modified through reactions with acylating, alkylating, and sulfonylating agents. These transformations are fundamental in synthetic and medicinal chemistry for creating diverse molecular architectures.

Acylation: This involves the reaction of the amine with acylating agents like acid chlorides, anhydrides, or activated esters to form amides. organic-chemistry.orguclan.ac.uk For instance, reacting cis-4-Fluorocyclohexanamine with an acyl chloride, such as terephthaloyl chloride in the presence of a base, would yield the corresponding N-acylated derivative. beilstein-journals.org This reaction is a cornerstone for building larger molecules and is often used in the synthesis of polymers and complex organic structures. beilstein-journals.org

Alkylation: Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved using alkyl halides or through reductive amination. The reaction converts the primary amine into a secondary or tertiary amine, which significantly alters its chemical and physical properties, including basicity and nucleophilicity. In the context of analytical chemistry, alkylation is a derivatization technique used to decrease the polarity of amines for gas chromatography (GC) analysis. nih.gov

Sulfonylation: The reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or dansyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are generally stable and crystalline solids. This reaction is not only important for creating new compounds but is also widely used in analytical derivatization to introduce fluorescent tags (like the dansyl group) for sensitive detection in chromatography. nih.gov

Building upon acylation, the formation of amides, ureas, and thioureas represents key derivatization pathways.

Amides: As discussed, amides are typically formed by reacting the amine with a carboxylic acid derivative. organic-chemistry.org Numerous methods exist, including the use of coupling reagents that facilitate the reaction between a free carboxylic acid and the amine, or visible-light-mediated photoredox catalysis. nih.gov These methods offer broad functional group tolerance. organic-chemistry.org

Ureas: Urea derivatives are commonly synthesized by reacting the amine with an isocyanate. nih.gov Alternatively, safer phosgene (B1210022) substitutes like N,N'-Carbonyldiimidazole (CDI) can be used to first activate an amine and then react it with cis-4-Fluorocyclohexanamine. nih.gov These reactions are efficient and widely employed in drug discovery to create compounds that can act as hydrogen bond donors and acceptors. nih.gov

Thioureas: The synthesis of thioureas is readily accomplished by reacting the amine with an isothiocyanate, such as phenylisothiocyanate. researchgate.net Other methods include the reaction of the amine with carbon disulfide or the use of elemental sulfur with isocyanides. researchgate.netorganic-chemistry.org Thiourea derivatives have applications as precursors for heterocyclic compounds and as ligands in catalysis. researchgate.netnih.gov

Table 1: Amine Functionalization Reactions

Reaction Type Reagent Class Product Functional Group
Acylation Acid Chlorides, Anhydrides Amide
Alkylation Alkyl Halides Secondary/Tertiary Amine
Sulfonylation Sulfonyl Chlorides Sulfonamide
Urea Formation Isocyanates, CDI Urea
Thiourea Formation Isothiocyanates Thiourea

Fluorine-Directed Transformations

The fluorine atom on the cyclohexane (B81311) ring, due to its high electronegativity, exerts a significant electronic influence that can direct the course of chemical reactions on the ring itself.

The electron-withdrawing nature of fluorine can affect the reactivity of the adjacent carbon atoms. A critical consideration in transformations involving this part of the molecule is the potential for elimination reactions. For example, the introduction of a functional group that can stabilize a positive charge or facilitate proton abstraction on a carbon adjacent to the fluorine-bearing carbon can lead to the elimination of hydrogen fluoride (B91410) (HF). beilstein-journals.org In related fluorinated cyclohexane systems, this side reaction was found to be a significant challenge, particularly when attempting to introduce a carbonyl group alpha to the fluorine. beilstein-journals.org This suggests that reaction conditions must be carefully chosen to avoid basic or highly acidic environments that could promote this elimination pathway.

Introducing additional fluorine atoms into the cyclohexane ring requires specific fluorinating agents and strategies. One documented approach in a similar system involves a multi-step sequence starting from a cyclohexadiene precursor. nih.gov The synthesis progresses through epoxidation, hydrofluorination ring-opening reactions to create fluorohydrin intermediates, and subsequent deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF) to convert hydroxyl groups into fluorine atoms. nih.gov This systematic approach allows for the controlled introduction of multiple fluorine atoms, leading to polyfluorinated cyclohexane derivatives. nih.gov Such strategies are key to creating highly polarized ring systems for applications in materials science and discovery chemistry. nih.gov

Table 2: Fluorination Strategies

Strategy Key Intermediates Typical Reagents Outcome
Multi-step Synthesis Epoxides, Fluorohydrins Et₃N·3HF, DAST Polyfluorinated Cyclohexane Ring
Deconstructive Fluorination Cyclic Amines Silver(I) fluoride, Selectfluor Acyclic Fluoroamines

Applications of Derivatization in Analytical Methods

Derivatization is a crucial technique in analytical chemistry, particularly for chromatography, to enhance the detection and separation of molecules like cis-4-Fluorocyclohexanamine. mdpi-res.com Aliphatic amines often lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at low concentrations.

The primary amine group is an ideal target for derivatization. By reacting it with a suitable reagent, a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) can be attached, significantly increasing detection sensitivity. nih.gov

For High-Performance Liquid Chromatography (HPLC): Derivatization can improve detectability and alter the molecule's polarity. Converting the hydrophilic amine into a more hydrophobic derivative makes it better suited for analysis by reversed-phase HPLC, which is a very common separation technique. Reagents like dansyl chloride (a sulfonylation agent) or o-phthalaldehyde (B127526) (OPA) are frequently used to create highly fluorescent derivatives.

For Gas Chromatography (GC): The polarity and volatility of amines can make them challenging to analyze directly by GC. Derivatization is used to convert the polar amine into a more volatile and thermally stable nonpolar compound. nih.gov Common derivatization reactions for GC include acylation and silylation. nih.gov This process reduces interactions with the stationary phase, leading to better peak shapes and improved separation. nih.gov

Enhancement of Detection for Chromatography (GC, HPLC)

The analysis of primary amines like cis-4-Fluorocyclohexanamine by gas chromatography (GC) and high-performance liquid chromatography (HPLC) often necessitates derivatization. This chemical modification serves to improve the analyte's volatility, thermal stability, and, most importantly, its detectability.

For GC analysis, derivatization is crucial as primary amines can exhibit poor peak shape and tailing on common GC columns due to their polarity and tendency to interact with active sites on the column. Acylation, alkylation, and silylation are the three major classes of derivatization reactions employed for amines. These reactions replace the active hydrogen atoms on the amine group with less polar functional groups, thereby increasing volatility and reducing peak tailing.

In the context of HPLC, derivatization is employed to introduce a chromophore or fluorophore into the molecule, significantly enhancing its response to UV-Vis or fluorescence detectors. This is particularly useful for compounds that lack a native chromophore. Common derivatizing reagents for primary amines that lead to enhanced UV or fluorescence detection include dansyl chloride, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), and 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction with these agents results in a derivative with strong absorption or emission properties, allowing for highly sensitive detection.

While specific studies detailing the derivatization of cis-4-Fluorocyclohexanamine hydrochloride for the sole purpose of chromatographic analysis are not prevalent in publicly accessible literature, the principles of primary amine derivatization are well-established and directly applicable. The choice of derivatizing agent depends on the analytical requirements, such as the desired detection limit and the compatibility with the chromatographic system.

Table 1: Common Derivatizing Reagents for Primary Amines in Chromatography

Derivatizing AgentDetection MethodPurpose
Dansyl ChlorideFluorescence, UVIntroduces a highly fluorescent dansyl group.
1-Fluoro-2,4-dinitrobenzene (DNFB)UVForms a dinitrophenyl (DNP) derivative with strong UV absorbance.
9-Fluorenylmethyl chloroformate (Fmoc-Cl)Fluorescence, UVAttaches a fluorescent Fmoc protecting group.
N-methyl-bis(trifluoroacetamide) (MBTFA)GC-ECDCreates a volatile trifluoroacetyl derivative suitable for Electron Capture Detection.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)GC-MS, GC-FIDForms a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.

Modification for Mass Spectrometry Analysis

Derivatization can also be a valuable tool to enhance the analysis of cis-4-Fluorocyclohexanamine by mass spectrometry (MS). While the native compound can be analyzed by MS, derivatization can improve ionization efficiency and lead to more informative fragmentation patterns.

In the context of synthesizing larger molecules, the reaction of cis-4-fluorocyclohexanamine with other chemical entities inherently modifies it for MS analysis. For instance, in the synthesis of Extracellular signal-regulated kinase (ERK) inhibitors, cis-4-fluorocyclohexanamine is reacted with other building blocks. The resulting product, a significantly larger molecule, was analyzed by electrospray ionization mass spectrometry (ESI-MS), yielding a clear protonated molecule peak ([M+H]⁺) at m/z 442.5. google.comgoogle.com This demonstrates how the incorporation of the cis-4-fluorocyclohexanamine moiety into a larger scaffold facilitates its characterization by mass spectrometry as part of a broader drug discovery effort.

The introduction of specific functional groups through derivatization can also be used to direct fragmentation in tandem mass spectrometry (MS/MS), aiding in structural elucidation.

Creation of Compound Libraries for Structure-Activity Relationship Studies

A critical application of this compound is its use as a building block in the creation of compound libraries for Structure-Activity Relationship (SAR) studies. In drug discovery, SAR studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

The cis-4-fluorocyclohexyl scaffold is an attractive component in library synthesis due to the desirable properties conferred by the fluorine atom, such as altered pKa, improved metabolic stability, and enhanced binding affinity through favorable interactions with biological targets.

Patents describing the synthesis of novel ERK inhibitors provide a clear example of this application. google.comgoogle.com In these patents, cis-4-fluorocyclohexanamine is used as a key amine component and is reacted with a variety of other chemical fragments to generate a library of new chemical entities. The goal of such a library is to explore the chemical space around a particular biological target and to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of these libraries often employs robust and high-throughput chemical reactions, such as amide bond formation, to couple the cis-4-fluorocyclohexanamine core with a diverse set of carboxylic acids or other reactive partners.

The use of this compound in this manner underscores its importance as a versatile building block for generating structurally diverse molecules, which are essential for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

Medicinal Chemistry and Biological Applications of Cis 4 Fluorocyclohexanamine Hydrochloride Scaffolds

Scaffold Design and Bioisosteric Replacements

The design of drug candidates often involves the use of molecular scaffolds that provide a three-dimensional framework for the attachment of various functional groups. The cis-4-Fluorocyclohexanamine hydrochloride scaffold combines the structural rigidity of a cyclohexane (B81311) ring with the unique electronic properties of fluorine, offering a versatile platform for medicinal chemists.

Incorporation of Fluorine in Medicinal Agents

The introduction of fluorine into drug candidates is a widely used strategy to enhance a range of pharmacokinetic and physicochemical properties. nih.gov Due to its small size and high electronegativity, fluorine can significantly alter a molecule's characteristics without introducing significant steric bulk. The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov

Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, such as the amine in cis-4-Fluorocyclohexanamine, which can be crucial for controlling the ionization state and, consequently, membrane permeability and bioavailability. nih.gov Fluorine's ability to form unique non-covalent interactions, including hydrogen bonds and multipolar interactions with protein residues, can also lead to enhanced binding affinity and selectivity for the target receptor. nih.gov The incorporation of fluorine often increases the lipophilicity of a molecule, which can strengthen hydrophobic interactions with the receptor. nih.gov However, in some aliphatic systems, strategic fluorination has been shown to decrease lipophilicity, demonstrating the context-dependent effects of this versatile element. nih.gov

Exploration as a Pharmacophore in Drug Design

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. The cis-4-Fluorocyclohexanamine scaffold presents a unique combination of features that can be exploited in pharmacophore modeling and drug design.

Influence of cis-Stereochemistry on Receptor Binding

The stereochemistry of a molecule is a critical determinant of its biological activity. In the case of cis-4-Fluorocyclohexanamine, the cis relationship between the amino group and the fluorine atom dictates their relative spatial orientation on the cyclohexane ring. In the most stable chair conformation, one substituent will typically occupy an axial position while the other occupies an equatorial position. This fixed spatial arrangement is a key feature that can be recognized by a biological receptor.

The chair conformation of the cyclohexane ring is not static and can undergo a ring-flip to an alternative chair conformation. In a cis-1,4-disubstituted cyclohexane, this ring-flip will interconvert the axial substituent to an equatorial position and vice versa. The energetic preference for one conformation over the other will depend on the steric bulk of the substituents. This conformational preference can have a profound impact on how the molecule presents its binding determinants to the receptor, ultimately influencing binding affinity and efficacy.

Specificity and Selectivity in Biological Interactions

The specificity and selectivity of a drug for its intended target over other proteins in the body are crucial for minimizing off-target effects. The unique electronic properties of the fluorine atom in the cis-4-Fluorocyclohexanamine scaffold can contribute to enhanced selectivity. The fluorine atom can participate in specific interactions within the binding site, such as hydrogen bonds or dipole-dipole interactions, that may not be possible with a non-fluorinated analog.

The following table presents data on a series of fluorinated spirocyclic σ₂ receptor ligands, illustrating how the introduction of fluorine and the cis-cyclohexylamine scaffold can influence receptor affinity and selectivity.

CompoundDescriptionσ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)σ₂/σ₁ Selectivity Ratio
cis-15ccis-N-(2,4-dimethylbenzyl)-5-fluoro-3-methoxy-3,4-dihydrospiro[benzopyran-1,1'-cyclohexan]-4'-amineData not available51Data not available
cis-28ccis-N-[4-(fluoromethyl)-2-methylbenzyl]-5-fluoro-3-methoxy-3,4-dihydrospiro[benzopyran-1,1'-cyclohexan]-4'-amine>1000874>1.14
cis-28ecis-N-[4-(fluoromethyl)-2-methylbenzyl]-3-methoxy-3,4-dihydrospiro[benzopyran-1,1'-cyclohexan]-4'-amineData not available57Data not available

Data sourced from a study on fluorinated spirocyclic σ₂ receptor ligands. nih.gov The selectivity ratio is calculated as Ki(σ₁)/Ki(σ₂).

The data demonstrate that subtle changes in the fluorination pattern on molecules containing a cis-cyclohexylamine core can significantly impact binding affinity for the σ₂ receptor. nih.gov For instance, compound cis-15c and cis-28e show high affinity for the σ₂ receptor, highlighting the potential of this scaffold in designing selective ligands. nih.gov The decreased affinity of cis-28c for both σ₁ and σ₂ receptors suggests that the combination of fluorination at multiple positions can have complex effects on binding. nih.gov

Applications in Investigating Biological Pathways

The cis-4-Fluorocyclohexanamine scaffold has been utilized as a building block in the synthesis of fluorinated analogs of existing drugs to probe biological pathways and develop new therapeutic agents. For example, it has been used in the preparation of fluorinated versions of the anticancer drug Lomustine and the mucolytic agent Bromhexine. nih.gov The introduction of the fluorinated cyclohexyl moiety can alter the parent drug's properties, such as its ability to cross the blood-brain barrier or its metabolic profile, providing valuable tools for structure-activity relationship (SAR) studies and the development of improved drug candidates. nih.gov By comparing the biological activity of the parent drug with its fluorinated analog, researchers can gain insights into the role of specific molecular interactions and metabolic pathways.

Enzyme Inhibition Studies (e.g., Kinase Inhibitors)

The strategic incorporation of fluorine is a well-established method in the design of enzyme inhibitors. While specific published research focusing on this compound as a primary scaffold for kinase inhibitors is not extensive, its utility as a building block is recognized. The fluorine atom can alter the pKa of the neighboring amine, influencing hydrogen bonding interactions within the ATP-binding site of kinases. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, a crucial attribute for developing effective kinase inhibitors. nih.gov

For instance, the development of highly specific inhibitors of cyclin-dependent kinases (CDK), such as PD 0332991 (Palbociclib), showcases the complexity of scaffolds needed to achieve high potency and selectivity. nih.gov The cis-4-fluorocyclohexanamine scaffold could be incorporated into larger molecules to provide a fluorinated, saturated cyclic motif that can probe hydrophobic pockets and form key interactions within an enzyme's active site. Its defined stereochemistry offers a rigid anchor to orient other functional groups, a critical aspect in designing selective inhibitors for a specific kinase out of the more than 500 identified in humans.

Modulation of Receptor Activity (e.g., mGluR4 modulators)

A more extensively documented application of the cyclohexyl scaffold is in the modulation of G-protein coupled receptors (GPCRs), particularly as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Allosteric modulators offer advantages over traditional orthosteric ligands, including greater receptor selectivity and a mode of action that preserves the natural patterns of endogenous ligand activity. nih.gov

Research into novel mGluR4 PAMs for conditions like Parkinson's disease has led to the discovery of compounds where a cyclohexyl ring is a core component. nih.govbohrium.com In a key study, a detailed structure-activity relationship (SAR) analysis was conducted on the tool compound VU0155041. This analysis explored modifications around the cyclohexyl ring, demonstrating its importance for activity. bohrium.com Although this specific work did not start from cis-4-fluorocyclohexanamine, the findings underscore the significance of the cyclic scaffold in achieving potent mGluR4 modulation. The defined stereochemistry of the cis isomer is critical, as activity can be highly dependent on the spatial orientation of the substituents on the ring.

Interaction with Transporters (e.g., amino acid carriers)

The cis-4-fluorocyclohexanamine structure is an analog of natural amino acids, suggesting it may interact with amino acid transporters (AATs). These transporters, part of the Solute Carrier (SLC) family, are vital for transporting amino acids across cell membranes and are increasingly recognized as therapeutic targets for various diseases, including cancer. j-pharma.comresearchgate.net

While direct studies on this compound's interaction with AATs are limited, research on similar fluorinated amino acid analogs provides valuable insights. For example, cis-4-[¹⁸F]-fluoro-L-proline has been identified as a substrate for the System A amino acid transporter. nih.gov This transporter system is often upregulated in malignant cells. The structural similarity suggests that the cis-4-fluorocyclohexanamine scaffold could be used to design ligands that target specific AATs. The fluorine atom can modulate binding affinity and transport kinetics, while the amine group is a key feature for recognition by many of these carriers. The ability to target transporters like L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers, makes this scaffold an area of interest for developing targeted drug delivery systems or diagnostic imaging agents. researchgate.net

Structure-Activity Relationship (SAR) Studies on Derivatives

Elucidating Key Structural Features for Desired Activity

SAR studies on derivatives containing a cyclohexyl core have provided critical insights into the features necessary for biological activity, particularly in the context of mGluR4 modulation. The cyclohexyl ring itself serves as a rigid scaffold that orients other functional groups in a precise three-dimensional arrangement. For the mGluR4 PAM VU0155041 and its analogs, the SAR was found to be very specific, with limited modifications to the core structure being tolerated. nih.govbohrium.com

The key structural components identified were:

The Cyclohexyl Ring: This saturated ring is a critical component, and its conformation influences the positioning of the other groups.

The Carboxylic Acid: This group is vital for activity, likely forming a key ionic or hydrogen bond interaction in the allosteric binding site.

The Phenyl Amide: The nature and substitution pattern on the aromatic ring are crucial for potency.

Impact of Substituent Modifications on Potency and Efficacy

SAR exploration around a cyclohexyl-containing mGluR4 PAM scaffold revealed that even minor changes could lead to a significant loss of potency, highlighting a very constrained binding pocket. bohrium.com The following table summarizes the impact of various modifications.

Molecular RegionModificationEffect on ActivityReference
Phenyl Amide Unsubstituted PhenylWeak PAM activity bohrium.com
Benzyl instead of PhenylInactive bohrium.com
3-chloro-5-fluoro PhenylActive bohrium.com
Heteroaryl replacementsInactive bohrium.com
Carboxylic Acid Primary Carboxamide (CONH₂)Similar potency to the acid bohrium.com
Secondary/Tertiary AmidesInactive or significant loss of potency bohrium.com
Nitrile (CN)Active, but with lower efficacy bohrium.com
TetrazoleInactive bohrium.com

These findings demonstrate that the carboxylic acid and a specifically substituted phenyl amide are essential pharmacophores. The switch from a carboxylic acid to a primary carboxamide was one of the few modifications that retained significant activity, indicating a specific hydrogen bond donor/acceptor pattern is required at that position. The tight SAR suggests that the cis-4-fluorocyclohexanamine scaffold would need to be incorporated into a larger molecule with precisely optimized substituents to achieve high-affinity binding.

Prodrug Design and Delivery Considerations (as applicable to the scaffold)

The primary amine of the cis-4-fluorocyclohexanamine scaffold is an ideal handle for prodrug design. Prodrugs are inactive precursors that are chemically or enzymatically converted into the active parent drug in vivo. researchgate.net This strategy is often used to overcome poor membrane permeability, a common challenge for polar molecules containing amine groups. rsc.org

Several established strategies could be applied to the amine on the cis-4-fluorocyclohexanamine scaffold:

(Acyloxy)alkyl Carbamates: The amine can be converted into a carbamate (B1207046) derivative, such as an N-acyloxyalkoxycarbonyl derivative. These prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body, which triggers a spontaneous breakdown of the intermediate to release the parent amine. nih.gov This approach effectively masks the polar amine group, increasing lipophilicity and potentially enhancing absorption.

Amide Prodrugs: The amine can be coupled with an amino acid to form an amide bond. This strategy can be used to target specific amino acid transporters, such as PEPT1, to facilitate active transport across the intestinal wall. researchgate.net This approach not only improves absorption but can also add a degree of tissue selectivity.

Cyclization-Activated Prodrugs: More complex systems involve linking the amine to a promoiety that is released via an intramolecular cyclization reaction. nih.gov The rate of this release can be tuned by modifying the structure of the linker, allowing for controlled release of the active drug under physiological conditions (pH 7.4).

By converting the this compound into a less polar, more lipophilic prodrug, its ability to cross cellular membranes, including the blood-brain barrier, could be significantly improved, thereby enhancing its therapeutic potential. rsc.org

Q & A

Q. What strategies address batch-to-batch variability in experimental outcomes?

  • Methodological Answer : Implement quality control (QC) protocols:
  • Batch-specific certificates of analysis (CoA) for purity.
  • Standardized synthesis conditions (reaction time, temperature).
  • Cross-validate results with independent analytical labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.